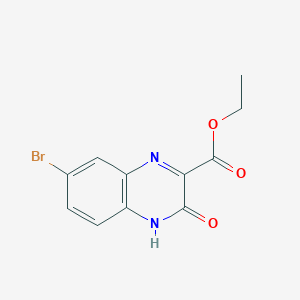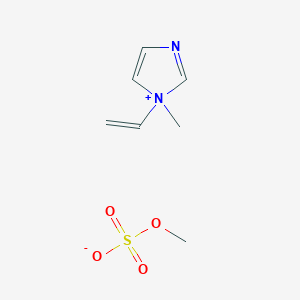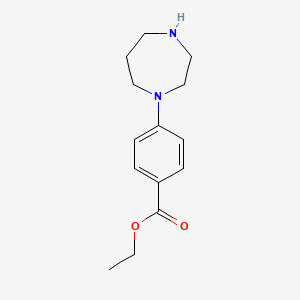
Methyl 2-(dimethylamino)prop-2-enoate
Übersicht
Beschreibung
Methyl 2-(dimethylamino)prop-2-enoate is an organic compound with the chemical formula C6H11NO2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its reactivity due to the presence of both an ester and an amine functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(dimethylamino)prop-2-enoate can be synthesized through the esterification of methacrylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Polymerization: It can undergo free radical polymerization to form polymers with useful properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and dimethylamine.
Common Reagents and Conditions
Michael Addition: Common reagents include nucleophiles such as thiols, amines, and enolates. The reaction is typically carried out in the presence of a base such as triethylamine.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the free radical polymerization process.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Michael Addition: The major products are β-amino esters or β-thio esters, depending on the nucleophile used.
Polymerization: The major product is a polymer with repeating units derived from this compound.
Hydrolysis: The major products are methacrylic acid and dimethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrogels and ion-exchange resins.
Biology: The compound is used in the modification of biomolecules and the preparation of bioconjugates for various biological assays.
Medicine: It is employed in the development of drug delivery systems and as a building block in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form cross-linked networks.
Wirkmechanismus
The mechanism of action of Methyl 2-(dimethylamino)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in different environments. The compound’s reactivity is also influenced by the presence of the electron-deficient double bond, which can undergo addition reactions with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(dimethylamino)prop-2-enoate can be compared with other similar compounds such as:
Methyl acrylate: Unlike this compound, methyl acrylate lacks the dimethylamino group, making it less reactive towards nucleophiles.
Dimethylaminoethyl methacrylate: This compound has a similar structure but contains an additional ethyl group, which can influence its reactivity and solubility.
Methacrylic acid: Methacrylic acid lacks the ester group, making it more acidic and less reactive towards nucleophiles compared to this compound.
Eigenschaften
IUPAC Name |
methyl 2-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7(2)3)6(8)9-4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTYGGXREPPRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568509 | |
| Record name | Methyl 2-(dimethylamino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20664-47-5 | |
| Record name | Methyl 2-(dimethylamino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















